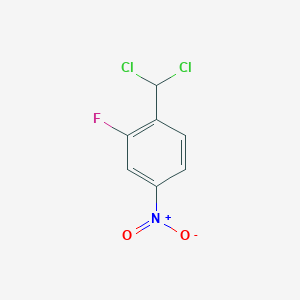![molecular formula C34H32N4O4 B13692733 (S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Bt typically involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (tBu) group. The process begins with the reaction of tyrosine with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol. The resulting product is then hydrolyzed to obtain Fmoc-Tyr(tBu)-OH .
Industrial Production Methods
Industrial production of Fmoc-Tyr(tBu)-Bt follows similar synthetic routes but on a larger scale. The process is optimized for safety, cost-effectiveness, and efficiency. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Tyr(tBu)-Bt undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tBu group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide coupling reactions, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.
Coupling: Common reagents include carbodiimides and uronium salts.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and structures, which are crucial for various biological and chemical applications .
科学研究应用
Chemistry
Fmoc-Tyr(tBu)-Bt is widely used in the synthesis of peptides and proteins. Its ability to protect functional groups during synthesis makes it invaluable for constructing complex peptide chains .
Biology
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists .
Medicine
In medicine, peptides synthesized using Fmoc-Tyr(tBu)-Bt are explored for therapeutic purposes, including as potential drugs for various diseases .
Industry
Industrially, this compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and other applications .
作用机制
The mechanism of action of Fmoc-Tyr(tBu)-Bt involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Fmoc-Tyr-OAllyl: Another derivative of tyrosine used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Used for protecting lysine residues during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Used for protecting arginine residues.
Uniqueness
Fmoc-Tyr(tBu)-Bt is unique due to its dual protection of both the amino and hydroxyl groups, making it highly effective in ensuring the correct assembly of peptide chains. This dual protection is not commonly found in other similar compounds, which may only protect one functional group .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHIZJNLXMTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
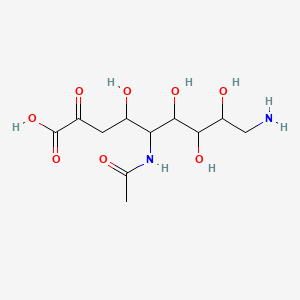
![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
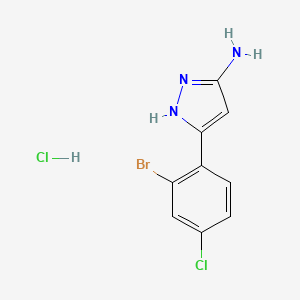
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)

![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)
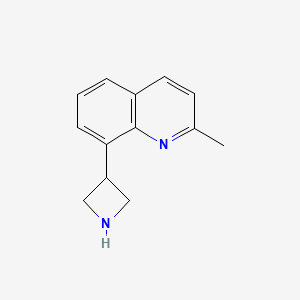
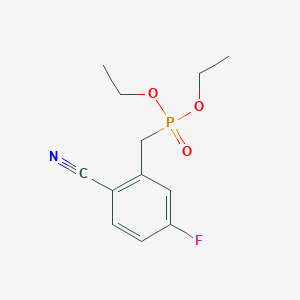

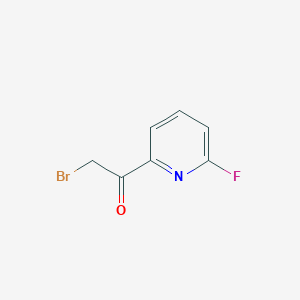
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)

